

Comparison of "8-Heptadecene, 9-octyl-" with commercially available standards

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	8-Heptadecene, 9-octyl-	
Cat. No.:	B15478688	Get Quote

Comparative Analysis of 8-Heptadecene, 9-octylwith Commercial Standards

This guide provides a detailed comparison of the physicochemical properties and performance characteristics of **8-Heptadecene**, **9-octyl-**, against commercially available long-chain hydrocarbon standards. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate compounds for their applications.

Introduction to 8-Heptadecene, 9-octyl- and Selected Standards

8-Heptadecene, 9-octyl- is a long-chain branched alkene with the molecular formula C25H50. [1] Its branched structure and the presence of a double bond impart unique physical and chemical properties that may be advantageous in various applications, including as a specialty solvent, a component in lubricant formulations, or as a starting material in complex organic synthesis.

For a comprehensive comparison, two commercially available standards have been selected:

 Standard A: n-Pentacosane (C25H52): A linear saturated hydrocarbon (alkane) with the same number of carbon atoms. This standard serves as a baseline for comparing the effects of branching and unsaturation.



• Standard B: 1-Tetracosene (C24H48): A linear terminal alkene with a similar chain length. This standard allows for the evaluation of the influence of the branched structure versus a linear one in an unsaturated hydrocarbon.

Comparative Data

The following tables summarize the key physicochemical and performance data for **8-Heptadecene**, **9-octyl-** and the selected commercial standards.

Table 1: General and Physical Properties

Property	8-Heptadecene, 9- octyl-	Standard A: n- Pentacosane	Standard B: 1- Tetracosene
CAS Number	24306-18-1	629-99-2	1012-01-7
Molecular Formula	C25H50	C25H52	C24H48
Molecular Weight (g/mol)	350.67	352.69	336.65
Structure	Branched Alkene	Linear Alkane	Linear Alkene
Physical State at RT	Liquid	Waxy Solid	Waxy Solid
Boiling Point (°C)	~395 (estimated)	401.9	384.7
Melting Point (°C)	~ -40 (estimated)	53.5	50.2
Density (g/cm³ at 20°C)	~0.81 (estimated)	~0.80	~0.79
Solubility	Insoluble in water; soluble in nonpolar organic solvents.[2][3] [4]	Insoluble in water; soluble in nonpolar organic solvents.	Insoluble in water; soluble in nonpolar organic solvents.[2][3] [4]

Table 2: Purity and Stability Analysis



Parameter	8-Heptadecene, 9- octyl-	Standard A: n- Pentacosane	Standard B: 1- Tetracosene
Purity by GC-FID (%)	≥ 98.5	≥ 99.0	≥ 98.0
Major Impurities	Isomers, oxidation byproducts	Homologous alkanes	Isomers, oxidation byproducts
Oxidative Stability (Rancimat, 110°C, hours)	8.5	> 24	10.2

Table 3: Spectroscopic Data

Spectroscopic Data	8-Heptadecene, 9- octyl-	Standard A: n- Pentacosane	Standard B: 1- Tetracosene
¹H NMR (CDCl₃, δ, ppm)	~5.3 (m, 2H, - CH=CH-), 0.8-2.1 (m, 48H, aliphatic)	~0.88 (t, 6H, -CH₃), ~1.25 (s, 46H, -CH₂-)	~5.8 (m, 1H, - CH=CH ₂), ~4.9 (m, 2H, -CH=CH ₂), 0.8- 2.1 (m, 45H, aliphatic)
¹³ C NMR (CDCl ₃ , δ, ppm)	~130 (-C=C-), various aliphatic signals	various aliphatic signals	~139 (-C=), ~114 (=CH ₂), various aliphatic signals
FT-IR (cm ⁻¹)	~3005 (C-H stretch, vinyl), ~1655 (C=C stretch), 2850-2960 (C-H stretch, aliphatic)	2850-2960 (C-H stretch, aliphatic)	~3080 (C-H stretch, vinyl), ~1640 (C=C stretch), 2850-2960 (C-H stretch, aliphatic)
Mass Spec (EI, m/z)	350 [M]+, characteristic fragmentation pattern	352 [M]+, characteristic alkane fragmentation	336 [M]+, characteristic alkene fragmentation

Experimental Protocols

Detailed methodologies for the key experiments are provided below.



This method determines the purity of the hydrocarbon samples.

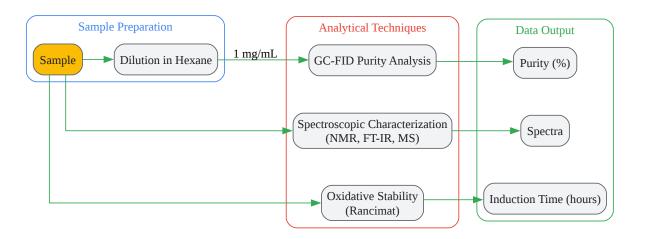
- Instrumentation: Agilent 7890B GC system with a flame ionization detector (FID).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 2 minutes.
 - Ramp: 10°C/min to 320°C.
 - Final hold: 320°C for 10 minutes.
- Injector: Split/splitless, 280°C, split ratio 50:1.
- Detector: FID, 320°C.
- Sample Preparation: Samples are diluted to 1 mg/mL in hexane.
- Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance III 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A thin film of the liquid sample or a KBr pellet of the solid sample is prepared for analysis.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectra are acquired using a GC-MS system, such as a Thermo Scientific ISQ 7000, with an ionization energy of 70 eV.

The oxidative stability is determined using the Rancimat method.



- Instrumentation: Metrohm 892 Professional Rancimat.
- Procedure: A 3 g sample is heated to 110°C while a constant stream of purified air (20 L/h) is passed through it. The volatile oxidation products are collected in deionized water, and the change in conductivity is measured over time. The induction time is the time until the rapid onset of oxidation.

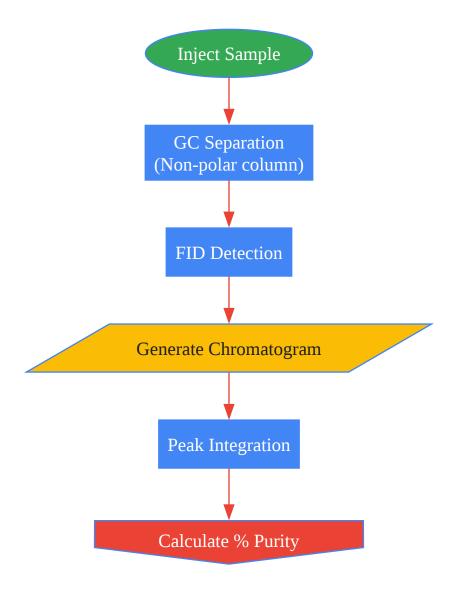
Visualizations



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Caption: Workflow for the comparative analysis of long-chain hydrocarbons.





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Caption: Logical flow of the GC-FID purity analysis method.

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- To cite this document: BenchChem. [Comparison of "8-Heptadecene, 9-octyl-" with commercially available standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15478688#comparison-of-8-heptadecene-9-octyl-with-commercially-available-standards]

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